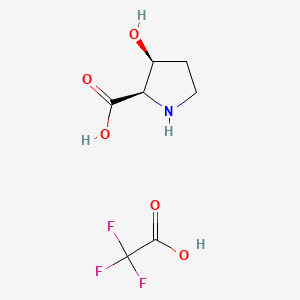

cis-3-Hydroxypyrrolidine-2-carboxylic acid; trifluoroacetic acid

Übersicht

Beschreibung

cis-3-Hydroxypyrrolidine-2-carboxylic acid is a nonproteinogenic cyclic alpha-amino acid that is a common structural moiety in various natural and synthetic compounds with medicinal significance. The presence of trifluoroacetic acid indicates a potential interaction or complex formation with the pyrrolidine derivative, which could influence its stability and reactivity .

Synthesis Analysis

The synthesis of related compounds such as cis-3-hydroxypipecolic acid has been achieved using D-serine as a chiral template. Key steps include chelation-controlled addition of a homoallyl Grignard reagent to a protected serinal derivative, leading to the stereoselective formation of syn-amino alcohol adducts. An alternative route involves the reduction of a serine-derived alpha-aminoketone precursor, yielding anti-amino alcohol adducts with high stereoselectivity. These amino alcohol derivatives can then be transformed into the desired cis compounds .

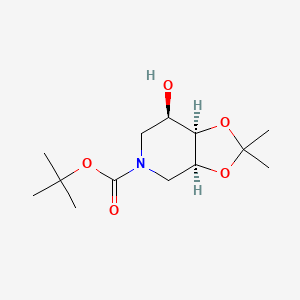

Molecular Structure Analysis

The molecular structure of cis compounds can be deduced from spectroscopic methods such as NMR. For instance, the cis configuration of a related compound, cis-3,4-bis(2,2,2-trifluoroethyl)pyrrolidine, was confirmed through the analysis of NMR spectra of its N-butyl derivative in acidic solutions . Similarly, the structure of cis- and trans-acrylic acid-trifluoroacetic acid complexes has been studied using rotational spectroscopy, revealing that the cis conformation is more stable than the trans one .

Chemical Reactions Analysis

The reactivity of cis-3-Hydroxypyrrolidine-2-carboxylic acid in the presence of trifluoroacetic acid is not directly reported, but related studies suggest that trifluoroacetic acid can participate in complex formation with other organic compounds. For example, the synthesis of 3-ethoxypyrrolidine-2,5-diones and cis-tetrahydrofuro(2,3-c)pyrrole-4,6(5H)-diones from β-cyanocarboxylic acids involves the cyclization of these acids with primary amines and amino alcohols, which could be analogous to reactions involving cis-3-Hydroxypyrrolidine-2-carboxylic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of cis-3-Hydroxypyrrolidine-2-carboxylic acid; trifluoroacetic acid are not explicitly detailed in the provided papers. However, the stability of the cis conformation over the trans conformation in related complexes suggests that similar stability trends could be expected for the cis-3-Hydroxypyrrolidine-2-carboxylic acid when in the presence of trifluoroacetic acid. The Ubbelohde effect observed upon deuteration in the study of acrylic acid-trifluoroacetic acid complexes indicates that isotopic substitution can affect the distance between moieties in a complex, which could be relevant for understanding the physical properties of the compound .

Wissenschaftliche Forschungsanwendungen

Observation and Characterization of Conformers : The higher-energy trans conformer of trifluoroacetic acid (trans-TFA) was observed experimentally, contrasting with the lower-energy cis-TFA conformer. This study contributes to understanding the structural and energetic properties of these compounds (Apóstolo et al., 2016).

Rotational Studies of Acid Complexes : Research on the rotational spectra of acrylic acid-trifluoroacetic acid complex in both cis and trans conformations provides insights into the stability and molecular interactions of these compounds (Gou et al., 2013).

Synthesis and Ring Opening Studies : Syntheses of cis-3-alkylaziridine-2-carboxylates, including cis-3-benzyl- and cis-3-phenylaziridine-2-carboxylates, and their use in the preparation of various amino acids through regioselective ring openings, are significant for the development of new pharmaceutical compounds (Lee et al., 2001).

Catalysis in Rotational Isomerization : Investigating the rotational barriers for cis/trans isomerization of proline analogues, including cis-3-Hydroxypyrrolidine-2-carboxylic acid derivatives, aids in understanding the mechanisms of enzyme-catalyzed processes, potentially impacting biochemical research (Kern et al., 1997).

Electrochemical Synthesis Applications : Electrolysis of trifluoroacetic acid in the presence of specific compounds, leading to the synthesis of derivatives like cis-3,4-bis(2,2,2-trifluoroethyl)pyrrolidine, indicates potential applications in organic synthesis and electrochemistry (Muller, 1991).

Asymmetric Synthesis and Reactions : The asymmetric synthesis of cis-N-(p-Toluenesulfinyl)aziridine-2-carboxylic Acids and their reactions demonstrate the compound's utility in the synthesis of complex organic molecules, significant for pharmaceutical research (Davis et al., 1994).

Catalysis in Dihydroxylation and Epoxidation of Alkenes : The use of carboxylic acids, including trifluoroacetic acid, in the catalysis of cis-dihydroxylation and epoxidation of alkenes, provides insights into green chemistry and the development of environmentally friendly catalysts (de Boer et al., 2005).

Applications in Analytical Chemistry : A method involving the extraction of metabolites using solid-phase extraction, including derivatives of trifluoroacetic acid, for the analysis of pyrethroid metabolites in human urine, highlights the compound's role in enhancing analytical methodologies (Arrebola et al., 1999).

Safety and Hazards

“Cis-3-Hydroxypyrrolidine-2-carboxylic acid; trifluoroacetic acid” has some safety concerns. It has been labeled with an exclamation mark as a signal word, indicating that it is a warning. The hazard statements include H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) . The safety data sheet (MSDS) can provide more detailed safety information .

Eigenschaften

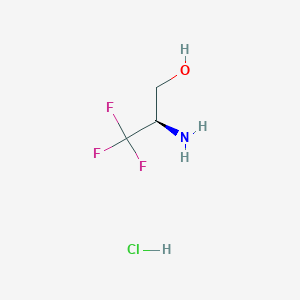

IUPAC Name |

(2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3.C2HF3O2/c7-3-1-2-6-4(3)5(8)9;3-2(4,5)1(6)7/h3-4,6-7H,1-2H2,(H,8,9);(H,6,7)/t3-,4+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPFWVYBLNMYLMA-RFKZQXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C1O)C(=O)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@H]([C@H]1O)C(=O)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F3NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1818843-17-2 | |

| Record name | D-Proline, 3-hydroxy-, (3S)-, 2,2,2-trifluoroacetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1818843-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one hydrochloride](/img/structure/B3028217.png)

![[1-(3-Fluorobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B3028220.png)

![2-[3,4-Dihydroxy-2,5-bis(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B3028233.png)

![2-tert-Butylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B3028236.png)

![2-(2-Cyclobutyl-7-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B3028238.png)

![Ethyl 3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate](/img/structure/B3028239.png)